molecular formula C11H9ClN2O2S B2789550 (5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone CAS No. 2034487-32-4

(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone

Cat. No. B2789550
M. Wt: 268.72
InChI Key: LFUYAZFRQVDMGL-UHFFFAOYSA-N
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Description

(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been investigated. In

Detailed Synthesis Method

{ "Design of the Synthesis Pathway": "The synthesis pathway for '(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-chlorothiophene-2-carboxylic acid, which is then converted to 5-chlorothiophene-2-carboxamide. The second intermediate is 6,7-dihydroisoxazolo[4,5-c]pyridine, which is then converted to 6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-one. These two intermediates are then coupled to form the final product, '(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone'." "Starting Materials": [ "Thiophene-2-carboxylic acid", "Thionyl chloride", "Ammonia", "Sodium hydroxide", "2-Amino-3-picoline", "Acetic anhydride", "Sodium acetate", "Hydroxylamine hydrochloride", "Sodium carbonate", "Acetone", "Phosphorus pentoxide", "Dimethylformamide", "Chlorine gas", "Sodium borohydride", "Acetic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ] "Reaction": [ "Thiophene-2-carboxylic acid is reacted with thionyl chloride to form 5-chlorothiophene-2-carbonyl chloride.", "5-Chlorothiophene-2-carbonyl chloride is then reacted with ammonia to form 5-chlorothiophene-2-carboxamide.", "2-Amino-3-picoline is reacted with acetic anhydride and sodium acetate to form 2-acetamido-3-picoline.", "2-Acetamido-3-picoline is then reacted with hydroxylamine hydrochloride and sodium carbonate to form 6,7-dihydroisoxazolo[4,5-c]pyridine.", "6,7-Dihydroisoxazolo[4,5-c]pyridine is then reacted with phosphorus pentoxide and dimethylformamide to form 6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-one.", "5-Chlorothiophene-2-carboxamide is reacted with chlorine gas and sodium borohydride to form (5-chlorothiophen-2-yl)amine.", "(5-Chlorothiophen-2-yl)amine is then reacted with 6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-one in the presence of acetic acid, sodium nitrite, hydrochloric acid, and sodium hydroxide to form '(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone'.", "The final product is purified using ethanol." ] }

Mechanism Of Action

The exact mechanism of action of (5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or proteins in the body, which can lead to changes in cellular processes and ultimately, the treatment of certain diseases.

Biochemical And Physiological Effects

Studies have shown that (5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone can have various biochemical and physiological effects. For example, it has been shown to have anti-cancer properties and may be able to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have neuroprotective effects and may be able to protect neurons from damage caused by oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It may also be a useful tool for studying the function of certain proteins in the body. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on (5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone. One area of research could be focused on further investigating its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Another area of research could be focused on elucidating its mechanism of action, which could lead to the development of more effective treatments. Additionally, research could be focused on developing more efficient synthesis methods for this compound, which could make it more accessible for scientific research.
Conclusion:
In conclusion, (5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated. While there is still much to be learned about this compound, it has shown promise as a potential therapeutic agent for the treatment of various diseases and may be a useful tool for studying the function of certain proteins in the body.

Scientific Research Applications

(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone has been studied for its potential applications in scientific research. One of the main areas of research has been its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. It has also been studied for its potential use as a tool for studying the function of certain proteins in the body.

properties

IUPAC Name

(5-chlorothiophen-2-yl)-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-10-2-1-9(17-10)11(15)14-4-3-8-7(6-14)5-13-16-8/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUYAZFRQVDMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone

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